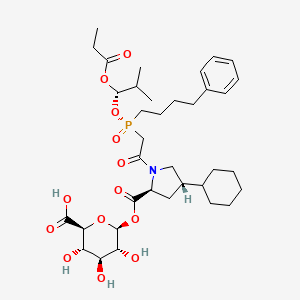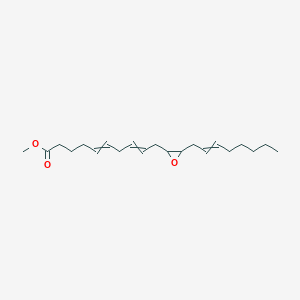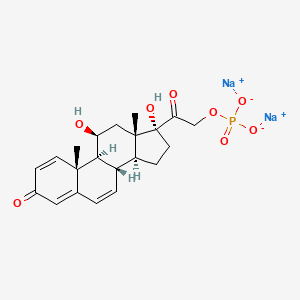
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt is a metabolite of Prednisolone, a synthetic glucocorticoid derived from cortisol. It is used to treat a variety of inflammatory and autoimmune conditions. The compound has the molecular formula C21H25Na2O8P and a molecular weight of 482.37.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt involves the phosphorylation of 6-Dehydro Prednisolone. The reaction typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 21-OH position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to glucocorticoid receptor binding and signaling pathways.
Medicine: It is investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in quality control processes.
作用机制
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt exerts its effects by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals, leading to a reduction in inflammation and immune response . The compound’s molecular targets include various genes involved in the inflammatory response, and its pathways involve changes in gene expression that lead to multiple downstream effects .
相似化合物的比较
Similar Compounds
Prednisolone Sodium Phosphate: A glucocorticoid similar to 6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt, used for its anti-inflammatory and immunosuppressive effects.
Prednisolone 21-Phosphate Disodium Salt: Another similar compound with comparable therapeutic applications.
Uniqueness
This compound is unique due to its specific phosphorylation at the 21-OH position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. Its specific structure allows for targeted therapeutic effects and potentially reduced side effects.
属性
分子式 |
C21H25Na2O8P |
|---|---|
分子量 |
482.4 g/mol |
IUPAC 名称 |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H27O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h3-5,7,9,14-16,18,23,25H,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
InChI 键 |
IILPAMYYBFLEGD-OJJGEMKLSA-L |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)C=CC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
规范 SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)C=CC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
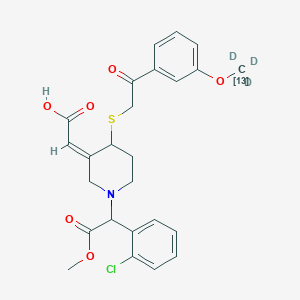
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
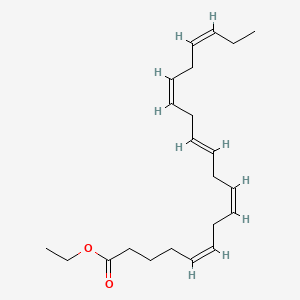

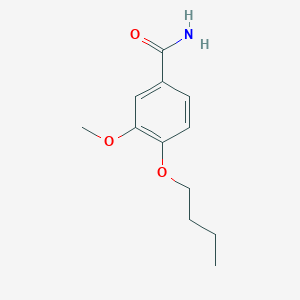

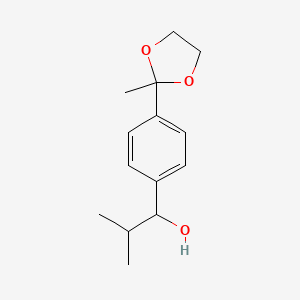


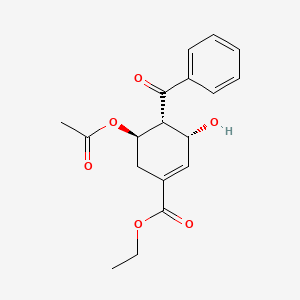
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
